molecular formula C6H10N2OS B13789232 5-(2-aminoethyl)-4-methyl-3H-1,3-thiazol-2-one

5-(2-aminoethyl)-4-methyl-3H-1,3-thiazol-2-one

Cat. No.: B13789232
M. Wt: 158.22 g/mol
InChI Key: CASBFVDSKASSBP-UHFFFAOYSA-N
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Description

5-(2-aminoethyl)-4-methyl-3H-1,3-thiazol-2-one is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their wide range of biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)-4-methyl-3H-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminoethanethiol with α-bromoacetone in the presence of a base to form the thiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethyl)-4-methyl-3H-1,3-thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino and thiazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-(2-aminoethyl)-4-methyl-3H-1,3-thiazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)-4-methyl-3H-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3H-1,3-thiazol-2-one
  • 2-aminoethylthiazole
  • Thiazole derivatives with varying substituents

Uniqueness

5-(2-aminoethyl)-4-methyl-3H-1,3-thiazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

5-(2-aminoethyl)-4-methyl-3H-1,3-thiazol-2-one

InChI

InChI=1S/C6H10N2OS/c1-4-5(2-3-7)10-6(9)8-4/h2-3,7H2,1H3,(H,8,9)

InChI Key

CASBFVDSKASSBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=O)N1)CCN

Origin of Product

United States

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